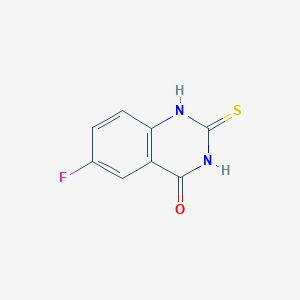

Ethyl 3-amino-4-(1-azepanyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

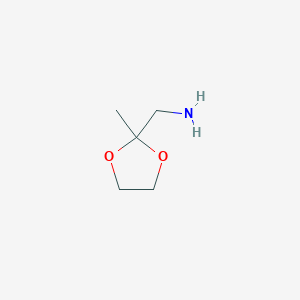

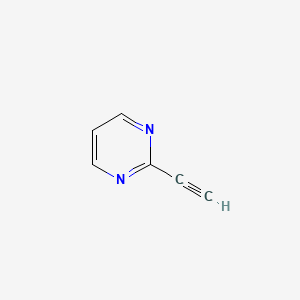

Ethyl 3-amino-4-(1-azepanyl)benzoate is a chemical compound with the CAS number 343617-55-0 . It is used in laboratory chemicals .

Synthesis Analysis

A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis process involved alkylation, esterification, and another alkylation . A total of 16 compounds were designed and synthesized .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-(1-azepanyl)benzoate can be found in various databases .Chemical Reactions Analysis

The compound has been characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . It exhibits nonlinear optical (NLO) properties .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(1-azepanyl)benzoate can be found in its Material Safety Data Sheet (MSDS) .Wissenschaftliche Forschungsanwendungen

Nonlinear Optics

Field

This application falls under the field of Optical and Quantum Electronics .

Application

The compound has been used in the synthesis of a novel azo dye, which exhibits nonlinear optical (NLO) properties . These properties are of interest in the field of optics as they can lead to a variety of effects when interacting with laser light beams .

Method

The compound was synthesized by a coupling reaction and characterized using various spectroscopic techniques. The NLO properties were studied using a continuous wave, low power 473 nm, TEM 00 mode laser beam .

Results

The study found that the compound exhibits all-optical switching (AOS) using two laser beams. This property is of considerable interest for potential applications in optical computing, optical phase conjugation, holography, spatial dark soliton transmission, optical power limiting, and harmonic generation .

Local Anesthetics

Field

This application is in the field of Medicinal Chemistry and Pharmacology .

Application

The compound has been used in the design and synthesis of new benzoate compounds that act as local anesthetics .

Method

The compound was used as a lead compound to design the target molecules. The lead compounds were integrated into an organic molecule by the combination principle. Then the integrated organic molecule was modified by bioisostere formation and modification with alkyl groups .

Results

The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests. Some of the compounds showed a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

VEGFR-2 Inhibitor

Field

This application is in the field of Biomedical Research and Pharmacology .

Application

The compound has been used in the synthesis of a compound that shows a noticeable in vitro VEGFR-2 inhibitory effect . VEGFR-2 is a key receptor in angiogenesis, and its inhibitors are used in the treatment of various cancers .

Method

The compound was synthesized and screened against three cell lines .

Results

The compound showed a considerable rise in the caspase-3 level by a 7.80-fold and an 87% reduction in TNF- α .

Synthesis of Heterocyclic Compounds

Field

This application is in the field of Organic Chemistry and Industrial Chemistry .

Application

Ethyl 3-amino-4,4,4-trifluorocrotonate is an important active intermediate in the synthesis of pesticides, medicines, and other industrial chemicals, especially suitable for preparing trifluoromethyl substituted heterocyclic compounds .

Method

The compound is generally synthesized using chemical synthesis methods .

Results

The compound has been successfully used in the synthesis of various industrial chemicals .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-(azepan-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-8-14(13(16)11-12)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIOIWZFYWDGPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-azepanyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)

![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)